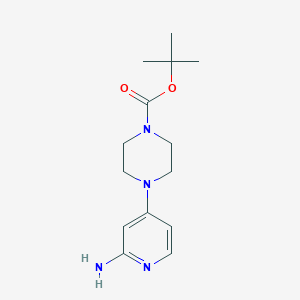

![molecular formula C10H14N6O B1450335 8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on CAS No. 1955561-25-7](/img/structure/B1450335.png)

8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on

Übersicht

Beschreibung

The compound “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The specific structure of “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is not provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” are not specified in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Triazolo[4,3-a]pyrazin-Grundstruktur wird auf ihr Potenzial in der Antitumortherapie untersucht. Derivate dieser Verbindung wurden auf ihre Fähigkeit zur Hemmung der PCAF-Bromodomäne untersucht, die ein vielversprechendes Ziel für die Krebsbehandlung darstellt . Die Modifikation des Triazolophthalazin-Ringsystems zu Triazolochinazolin hat eine potente Aktivität gegen verschiedene humane Krebszelllinien gezeigt, was darauf hindeutet, dass diese Verbindung als Gerüst für die Entwicklung neuer Antitumormedikamente dienen könnte.

Enzymhemmung

Verbindungen mit dem Triazolo[4,3-a]pyrazin-Rest wurden auf ihre Rolle als Enzymhemmer untersucht. Insbesondere wurden sie zur Hemmung der Dipeptidylpeptidase-4 (DPP-4) verwendet, die eine bedeutende Rolle im Glukosestoffwechsel spielt . Diese Hemmung kann zur Regulierung des Blutzuckerspiegels bei Diabetikern beitragen und ist damit ein wertvolles Forschungsgebiet für die Behandlung von Diabetes.

Wirkmechanismus

- PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .

Target of Action

Biochemical Pathways

- Fezolinetant’s inhibition of PCAF impacts several pathways:

- Reduced histone acetylation alters chromatin structure, affecting gene expression. Altered gene expression influences cellular processes such as proliferation, differentiation, and apoptosis. PCAF also interacts with non-histone proteins involved in signaling pathways .

Result of Action

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms . This interaction is crucial for its potential use in cancer therapy.

Cellular Effects

The effects of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one on cellular processes are profound. It influences cell function by disrupting DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression patterns, further contributing to its cytotoxic effects on cancer cells.

Molecular Mechanism

At the molecular level, 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exerts its effects primarily through the inhibition of PARP1 . This inhibition prevents the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication. In cells deficient in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, this results in synthetic lethality . The compound binds to the catalytic domain of PARP1, blocking its activity and thereby enhancing the cytotoxic effects of DNA-damaging agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained DNA damage and cell death in cancer cells, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hematological toxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s overall pharmacokinetic profile and its therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by nuclear targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in disrupting DNA repair processes and inducing cell death in cancer cells .

Eigenschaften

IUPAC Name |

8-(3-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTVVAILVFRZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

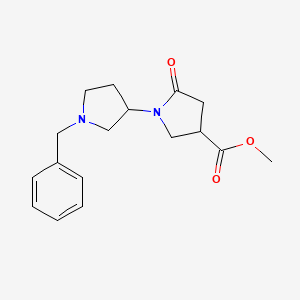

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

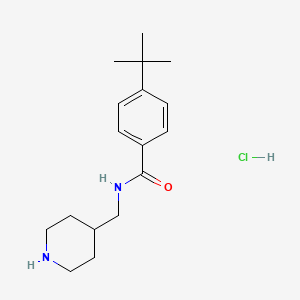

![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)

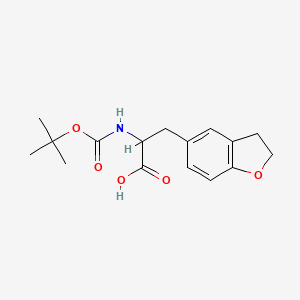

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)

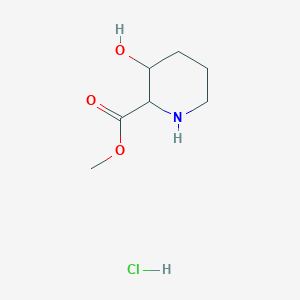

![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)